sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate
Description
This compound is a modified adenosine monophosphate (AMP) derivative featuring a sulfidooxymethyl group (-SCH2O-) attached to the ribose moiety and a dihydrogen phosphate group at the 5' position.
Key structural features:
- Stereochemistry: 2S,3S,4R,5R configuration ensures proper spatial orientation for enzymatic recognition.
- Dihydrogen phosphate: Provides a negatively charged group for solubility and interaction with magnesium-dependent enzymes.
Properties
Molecular Formula |
C10H12N4NaO8PS |
|---|---|
Molecular Weight |
402.26 g/mol |
IUPAC Name |
sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O8PS.Na/c15-5-6(16)9(14-3-13-4-1-11-2-12-8(4)14)20-7(5)10(22-24)21-23(17,18)19;/h1-3,5-7,9-10,15-16,24H,(H2,17,18,19);/q;+1/p-1/t5-,6+,7-,9+,10?;/m0./s1 |
InChI Key |
GREYBJMHJMHVNQ-SCYBNJGFSA-M |
Isomeric SMILES |
C1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(OP(=O)(O)O)O[S-])O)O.[Na+] |
Canonical SMILES |
C1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)C(OP(=O)(O)O)O[S-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in studying cellular processes and metabolic pathways. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Additionally, it has industrial applications, including its use in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Differences
Functional Comparisons
(a) Phosphate Group Variations
- Mono- vs. Diphosphates: The target compound’s dihydrogen phosphate group contrasts with diphosphates like 2-MeSADP, which exhibit higher negative charge and affinity for receptors like P2Y1 . Triphosphates (e.g., ATP analogs) further enhance binding to kinases but reduce membrane permeability.
- Positional Isomerism: Adenosine 3'-monophosphate () demonstrates how phosphate placement impacts RNA polymerase specificity, unlike the 5'-phosphate in the target compound.
(b) Sulfur Modifications
- Sulfidooxymethyl vs. Methylsulfanyl : The target’s ribose-linked sulfidooxymethyl group differs from 2-MeSADP’s adenine-linked methylsulfanyl group. The latter enhances receptor selectivity, while the former may influence ribose flexibility or oxidative stability .
- Thiodiphosphate Analogs: Compounds like guanosine 5'-O-thiodiphosphate () replace oxygen with sulfur in phosphate bonds, altering hydrolysis rates and enzyme inhibition.
Physicochemical Properties
Table 2: Solubility and Stability
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